molecular formula C23H24N2O4S B11395051 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395051
M. Wt: 424.5 g/mol
InChI Key: ULEUOWQQCJLRDT-UHFFFAOYSA-N
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Description

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzothiophene and chromene, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and chromene precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs or treatments.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways within cells. This could include binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzothiophene and chromene structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O4S/c1-4-24-22(28)19-14-7-5-6-8-18(14)30-23(19)25-21(27)17-11-16(26)15-10-12(2)9-13(3)20(15)29-17/h9-11H,4-8H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

ULEUOWQQCJLRDT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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